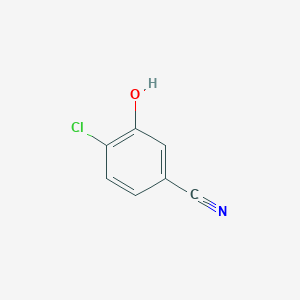

4-Chloro-3-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRCVJCTNBELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-3-hydroxybenzonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffolding in Chemical Synthesis

4-Chloro-3-hydroxybenzonitrile, also known by its synonym 2-Chloro-5-cyanophenol, is a halogenated aromatic nitrile that holds significant potential as a versatile building block in organic synthesis. Its unique trifunctional substitution pattern—comprising a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring—offers multiple reactive sites for molecular elaboration. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development. The strategic positioning of its functional groups makes it an attractive starting material for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and other specialty chemicals.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and the development of analytical methods. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molar Mass | 153.57 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148 - 152 °C | [2] |

| Boiling Point | Decomposes before boiling | [2] |

| Solubility | Low solubility in water; Soluble in organic solvents like ethanol and acetone. | [2] |

| Density | Approx. 1.38 g/cm³ | [2] |

| pKa (Predicted) | ~7.5 - 8.5 | (Predicted) |

| LogP (Predicted) | 2.2 | [1] |

| CAS Number | 51748-01-7 | [1] |

Note on Predicted Values: The pKa value is an estimation based on the electronic effects of the substituents on the phenolic hydroxyl group. The chloro and cyano groups are electron-withdrawing, which is expected to increase the acidity of the phenol compared to phenol itself (pKa ~10).

Spectroscopic Characterization: Deciphering the Molecular Fingerprint

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the chloro, hydroxyl, and cyano substituents.

-

H-2 (ortho to -OH, meta to -CN and -Cl): Expected to be the most downfield proton due to the deshielding effect of the adjacent hydroxyl group. It will likely appear as a doublet.

-

H-6 (ortho to -Cl, meta to -OH and -CN): Also a doublet, with its chemical shift influenced by the ortho chlorine atom.

-

H-5 (meta to -OH and -Cl, ortho to -CN): Expected to be a doublet of doublets, coupling to both H-2 and H-6.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton. Key predicted chemical shifts include:

-

C-CN: The carbon of the nitrile group is expected to appear in the range of 115-125 ppm.

-

C-OH: The carbon bearing the hydroxyl group will be significantly downfield, likely in the 150-160 ppm range.

-

C-Cl: The carbon attached to the chlorine atom will also be downfield, typically in the 125-135 ppm range.

-

Aromatic Carbons: The remaining aromatic carbons will resonate in the 110-140 ppm region, with their specific shifts determined by the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹ for the nitrile group.

-

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1300 cm⁻¹ range.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak [M]⁺ would be expected at m/z 153, with a characteristic isotopic pattern [M+2]⁺ at m/z 155 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of HCN (m/z 27) from the molecular ion, as well as fragmentation of the aromatic ring.

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the introduction of the nitrile function onto a pre-functionalized phenolic precursor.

Proposed Synthesis Workflow

A plausible synthetic route starts from 2-chlorophenol. The workflow involves the introduction of a formyl group followed by its conversion to a nitrile.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: A Generalized Approach for Nitrile Formation from Aldehyde

-

Oxime Formation:

-

Dissolve 4-chloro-2-hydroxybenzaldehyde in a suitable solvent such as ethanol or pyridine.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, pour the reaction mixture into water and collect the precipitated oxime by filtration.

-

-

Dehydration to Nitrile:

-

Reflux the dried oxime with a dehydrating agent such as acetic anhydride, phosphorus pentoxide, or thionyl chloride.

-

The reaction progress should be monitored by TLC.

-

After the reaction is complete, the mixture is cooled and poured onto ice water.

-

The product can be extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.

-

Reactivity Profile

The reactivity of this compound is dictated by its three functional groups:

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation reactions.

-

Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (4-chloro-3-hydroxybenzoic acid) or an amide. It can also be reduced to an aminomethyl group.

-

Aromatic Ring and Chloro Group: The benzene ring is activated towards electrophilic aromatic substitution, with the hydroxyl group being an ortho-, para-director and the chloro and cyano groups being meta-directors. The chloro group can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strongly electron-withdrawing groups.

Applications in Drug Discovery and Development

While specific drugs containing the this compound moiety are not prominently documented, its structural features make it a valuable scaffold in medicinal chemistry. The nitrile group is a common pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Potential Roles in Drug Design:

-

Kinase Inhibitors: The benzonitrile scaffold is present in numerous kinase inhibitors. The hydroxyl and chloro groups can be functionalized to interact with specific amino acid residues in the kinase active site.

-

Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibitors or as a key interacting group in the active site of various enzymes.

-

Receptor Ligands: The aromatic ring and its substituents can be tailored to achieve specific binding interactions with G-protein coupled receptors (GPCRs) or other receptor families.

Caption: Role of this compound in a typical drug discovery workflow.

Analytical Methodologies

The analysis of this compound and its derivatives can be accomplished using standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for the analysis of this compound.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of water (acidified with formic or acetic acid) and a polar organic solvent like acetonitrile or methanol would be effective.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the 254-280 nm range).

Step-by-Step HPLC Protocol Outline:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the standards and samples.

-

Run the gradient program.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Quantify the amount of the compound in the samples using the calibration curve.

-

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a chemical intermediate with significant untapped potential. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for synthetic chemists. While detailed experimental data for this specific compound is somewhat limited in the public domain, this guide provides a solid foundation for its use in research and development, particularly in the quest for novel therapeutic agents. As the demand for new and diverse chemical entities continues to grow, the importance of such multifunctional building blocks will undoubtedly increase.

References

-

PubChem. Compound Summary for CID 18439980, this compound. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. Compound Summary for CID 2735739, 3-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Available at: [Link]

Sources

2-Chloro-5-cyanophenol structural analysis

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-5-cyanophenol

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of 2-Chloro-5-cyanophenol (IUPAC: 2-chloro-5-hydroxybenzonitrile), a substituted phenol of interest to researchers in medicinal chemistry and materials science. As a molecular scaffold, cyanophenols are vital precursors in the synthesis of pharmaceuticals, liquid crystals, and pesticides.[1] The precise substitution pattern of chloro, cyano, and hydroxyl groups imparts unique physicochemical properties, making rigorous structural verification essential for its application in drug development and quality control. This document details a multi-technique approach, integrating chromatographic methods with spectroscopic analysis (NMR, IR, MS) and discussing the definitive role of X-ray crystallography. The causality behind experimental choices is emphasized, providing field-proven insights for scientists and drug development professionals.

Compound Identity and Physicochemical Properties

A thorough analysis begins with establishing the fundamental identity of the molecule. 2-Chloro-5-cyanophenol is a small organic molecule whose properties are defined by the interplay of its three functional groups on the benzene ring.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-hydroxybenzonitrile | [2] |

| CAS Number | 188774-56-3 | [2] |

| Molecular Formula | C₇H₄ClNO | [2] |

| Molecular Weight | 153.56 g/mol | [2] |

| Monoisotopic Mass | 152.9981414 Da | [2] |

| SMILES | C1=CC(=C(C=C1O)C#N)Cl | [2] |

| InChIKey | KGPMBYRSXTTZLG-UHFFFAOYSA-N | [2] |

The presence of chloro- and cyano- groups, both electron-withdrawing, and a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, suggests its potential as a versatile intermediate. Analogous structures, such as 2-chloro-5-nitrobenzoic acid derivatives, have been investigated for potent antibacterial and anticancer properties, highlighting the importance of this chemical class in drug discovery.[3][4] Therefore, unambiguous characterization is the first critical step in any research and development workflow.

Chromatographic Analysis: Purity and Isomer Separation

Rationale: Before spectroscopic elucidation, establishing the purity of the analyte is paramount. For substituted aromatics, the primary concern is often the presence of regioisomers (positional isomers) which can have nearly identical physical properties but vastly different biological activities. Chromatographic methods are the gold standard for separating these closely related species.

Gas Chromatography (GC)

Expertise & Experience: GC is an ideal technique for analyzing volatile and thermally stable compounds like substituted phenols. The choice of a mid-polarity stationary phase, such as one containing phenyl and cyanopropyl groups, is strategic. This composition provides multiple interaction mechanisms (dipole-dipole, π-π stacking) necessary to resolve isomers that differ only in the substitution pattern on the aromatic ring. Derivatization is sometimes employed for phenols to reduce peak tailing and improve thermal stability, but direct analysis is often feasible.[5][6]

Self-Validating Protocol: GC-FID for Purity Assessment

-

System Preparation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column (e.g., Rtx-35, 30 m x 0.25 mm, 1.0 µm film).[6]

-

Sample Preparation: Prepare a ~5 mg/mL solution of 2-Chloro-5-cyanophenol in a high-purity solvent like methanol or acetonitrile.

-

GC Conditions:

-

Inlet: 240°C, Split ratio 25:1.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 100°C, ramp at 10°C/min to 210°C, hold for 10-15 minutes.

-

Detector: FID at 240°C.

-

-

Data Analysis: The purity is assessed by the area percentage of the main peak relative to all other peaks in the chromatogram. The detection and quantification of any regioisomer impurities (e.g., 5-chloro-2-hydroxybenzonitrile, 2-chloro-4-hydroxybenzonitrile) should be validated using reference standards if available.[7][8]

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reverse-phase HPLC is a powerful alternative for purity analysis, particularly for compounds that may be thermally sensitive or less volatile. A C18 column is the workhorse for separating moderately polar molecules. The mobile phase composition is critical; a mixture of acetonitrile and water provides the necessary polarity range, while a small amount of acid (e.g., phosphoric or formic acid) sharpens peaks by suppressing the ionization of the phenolic hydroxyl group.[9]

Self-Validating Protocol: RP-HPLC-UV for Purity Determination

-

System Preparation: Use an HPLC system with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile and water. Add 0.1% phosphoric acid to the aqueous component and degas the final mixture.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

-

-

Data Analysis: Purity is determined by the relative peak area. Retention time serves as the qualitative identifier.

Caption: Chromatographic analysis workflow for purity assessment.

Spectroscopic Structural Elucidation

Once purity is confirmed, a combination of spectroscopic techniques is used to piece together the molecular structure. Each method provides a unique and complementary set of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons, while ¹³C NMR maps the carbon skeleton. For substituted phenols, the choice of solvent is critical, as protic solvents can lead to the exchange of the hydroxyl proton, causing its signal to broaden or disappear.[10] Aprotic solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are preferred.[11]

Expected ¹H NMR Data (400 MHz, DMSO-d₆) The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on concentration and solvent.[12]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.7 | d | ~2.5 |

| H-4 | ~7.3 | dd | ~8.5, 2.5 |

| H-3 | ~7.1 | d | ~8.5 |

| -OH | ~10-12 (variable) | br s | - |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆) The spectrum will show 7 distinct carbon signals. The chemical shifts can be predicted based on substituent effects. The carbon bearing the hydroxyl group will be significantly downfield, as will the carbons attached to the electron-withdrawing chloro and cyano groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~118 |

| C-Cl | ~135 |

| C-OH | ~158 |

| C-H (Aromatic) | ~115 - 135 |

| C-CN (ipso) | ~105 |

Self-Validating Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the purified sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

Data Interpretation: Integrate the proton signals to confirm the proton count. Analyze the splitting patterns (multiplicity) and coupling constants to establish connectivity between adjacent protons. Correlate the ¹H and ¹³C spectra using 2D techniques like HSQC and HMBC for unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-Chloro-5-cyanophenol, we expect to see characteristic absorption bands for the O-H (hydroxyl), C≡N (nitrile), C-Cl (chloro), and aromatic C=C bonds.

Expertise & Experience: The O-H stretching vibration in phenols is particularly informative. In a concentrated sample (or solid state), intermolecular hydrogen bonding will cause this peak to appear as a strong, broad band. In a very dilute solution in a non-polar solvent, this broad band is replaced by a sharp, weaker peak at a higher frequency, corresponding to the "free" O-H stretch.[13]

Expected FTIR Data (Solid State, ATR)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenol O-H | Stretch (H-bonded) | 3400 - 3200 | Strong, Broad |

| Nitrile C≡N | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong |

| Phenol C-O | Stretch | 1260 - 1180 | Strong |

| Aryl C-Cl | Stretch | 1100 - 1000 | Medium |

Self-Validating Protocol: FTIR-ATR Analysis

-

System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Acquire a background spectrum.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The software will automatically subtract the background from the sample spectrum. Identify the characteristic absorption bands and compare them to known values for the expected functional groups.[14][15]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, valuable structural information. The choice of ionization technique is crucial for analyzing small molecules.

Expertise & Experience:

-

Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam. It is excellent for structural elucidation as it produces many reproducible fragment ions, creating a unique "fingerprint" for the compound. It is best suited for volatile and thermally stable compounds.[16][17]

-

Electrospray Ionization (ESI): A "soft" ionization technique ideal for less volatile or thermally sensitive molecules. It typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation, providing a clear determination of the molecular weight.[18][19]

Expected Mass Spectrometry Data (EI) The mass spectrum will show a molecular ion peak [M]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the molecular ion will appear as a characteristic pair of peaks (M and M+2) separated by 2 m/z units, with a 3:1 intensity ratio, confirming the presence of one chlorine atom.

| m/z Value | Predicted Identity | Notes |

| 153/155 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotope pattern for chlorine. |

| 125/127 | [M-CO]⁺ | Loss of carbon monoxide from the phenol ring. |

| 118 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 90 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide from the nitrile group. |

Self-Validating Protocol: GC-MS (EI) Analysis

-

System Preparation: Use a GC-MS system where the GC is set up as described in Section 2.1.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Scan a range of m/z 40-300.

-

-

Data Acquisition: Inject the sample into the GC. The mass spectrometer will record spectra for all compounds as they elute from the column.

-

Data Analysis: Extract the mass spectrum for the main peak. Identify the molecular ion [M]⁺ and confirm the chlorine isotope pattern. Propose structures for the major fragment ions to corroborate the assigned structure.

Integrated Structural Verification Workflow

No single technique is sufficient for full characterization. The strength of this analytical approach lies in the integration of orthogonal techniques, where the results of one method validate and complement the others.

Caption: Integrated workflow for the complete structural verification of 2-Chloro-5-cyanophenol.

Definitive Method: Single-Crystal X-ray Crystallography

While the combination of NMR, IR, and MS provides a highly confident structural assignment, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional map of the molecule in the solid state. This technique is the ultimate arbiter of structure, revealing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

General Protocol:

-

Crystal Growth: High-quality single crystals are grown from the purified compound, typically by slow evaporation of a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding a model of the electron density. This model is refined to determine the precise atomic positions.

While a published crystal structure for 2-Chloro-5-cyanophenol was not available at the time of this writing, this method represents the final and definitive step for structural confirmation in a research setting.

Safety and Handling

Based on GHS classifications for this compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[2] The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] All handling should be performed in a well-ventilated chemical fume hood.

References

-

Ionization Methods in Mass Spec: Making Molecules Fly - Bitesize Bio. (2025). Bitesize Bio. [Link]

-

A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques - ACD/Labs. (2023). ACD/Labs Blog. [Link]

-

Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame. (n.d.). University of Notre Dame. [Link]

-

Ionization Methods in Modern Mass Spectrometry - Pharma Focus Europe. (n.d.). Pharma Focus Europe. [Link]

-

Broek, K. v., & Zenobi, R. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 694-709. [Link]

-

Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. (n.d.). Chulalongkorn University. [Link]

-

Hrivñák, J., & Macák, J. (1971). Gas Chromatographic Analysis of Phenol and Substituted MethylPhenolsUsing Open Tubular Columns. Analytical Chemistry, 43(8), 1039-1042. [Link]

-

Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples - ResearchGate. (2002). Journal of Chromatography A. [Link]

-

Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere - MDPI. (2023). Molecules, 28(14), 5489. [Link]

-

Gas chromatographic analysis of phenol and substituted methyl phenols using open tubular columns | Analytical Chemistry - ACS Publications. (1971). Analytical Chemistry, 43(8), 1039-1042. [Link]

-

1H proton nmr spectrum of phenol - Doc Brown's Chemistry. (n.d.). Doc Brown's Chemistry. [Link]

-

Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2. (1978). Journal of the Chemical Society, Perkin Transactions 2, (5), 450-454. [Link]

-

Substituent Effect. IV. Proton NMR Chemical Shifts of Phenols - Oxford Academic. (1972). Bulletin of the Chemical Society of Japan, 45(9), 2892-2898. [Link]

-

Sample Preparation for FTIR Analysis - Drawell. (n.d.). Drawell Instrument Co., Ltd.. [Link]

-

An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed. (2007). Magnetic Resonance in Chemistry, 45(10), 835-844. [Link]

-

2-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 10886138 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF PARA-SUBSTITUTED PHENOLS - Canadian Science Publishing. (1963). Canadian Journal of Chemistry, 41(7), 1752-1760. [Link]

-

Benzonitrile, 2-hydroxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing - SciELO. (2015). Journal of the Brazilian Chemical Society, 26(8). [Link]

-

FTIR-18 || IR spectra of Alcohols & phenols - YouTube. (2021). YouTube. [Link]

-

FTIR method in studies of the resol-type phenol resin structure - AGH University of Krakow Journals. (2014). AGH University of Science and Technology Journals, 13(4). [Link]

-

2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Benzonitrile, 2-hydroxy- - NIST WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). University of Wisconsin-Madison. [Link]

-

2-Chloro-4-hydroxybenzonitrile - SpectraBase. (n.d.). SpectraBase. [Link]

-

2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC. (2024). International Journal of Molecular Sciences, 25(11), 5945. [Link]

Sources

- 1. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. youtube.com [youtube.com]

- 14. scielo.br [scielo.br]

- 15. Benzonitrile, 2-hydroxy- [webbook.nist.gov]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 18. acdlabs.com [acdlabs.com]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-3-hydroxybenzonitrile CAS 51748-01-7 data sheet

An In-depth Technical Guide to 4-Chloro-3-hydroxybenzonitrile (CAS 51748-01-7)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, development, and pharmaceutical sciences. We will delve into its chemical properties, synthesis, reactivity, and handling, supported by field-proven insights and methodologies.

Introduction and Strategic Importance

This compound, with CAS number 51748-01-7, is a substituted aromatic nitrile. Its molecular structure, featuring a hydroxyl, a chloro, and a nitrile group on a benzene ring, makes it a versatile building block in organic synthesis. The strategic placement of these functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a chlorine atom is a notable feature, as halogenated compounds are prevalent in a significant number of FDA-approved drugs, often enhancing metabolic stability, binding affinity, or bioavailability.[1][2][3]

Physicochemical and Structural Data

Accurate characterization is the foundation of all chemical research. The properties of this compound are summarized below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO | [4][5] |

| Molecular Weight | 153.57 g/mol | [4][5] |

| Appearance | White to off-white solid/crystalline powder | [6] |

| Melting Point | 148 - 152 °C | [6] |

| Boiling Point | 254.0 ± 25.0 °C at 760 mmHg | [7] |

| Solubility | Low solubility in water; Soluble in organic solvents like ethanol and acetone. | [6] |

| Purity | Commercially available in high purity (e.g., ≥97-98%) | [7][8] |

| Storage Temperature | 2-8°C or 4°C is recommended | [7][9] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 51748-01-7 | [4][5][7][10] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Chloro-5-cyanophenol, 4-chloro-3-hydroxy-benzonitrile | [5] |

| InChI | InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H | [4][5][7] |

| InChIKey | KRDRCVJCTNBELJ-UHFFFAOYSA-N | [4][5][7] |

| SMILES | C1=CC(=C(C=C1C#N)O)Cl | [5] |

Spectroscopic Profile: An Analytical Perspective

While raw spectra are instrument-dependent, the expected analytical signature of this compound is predictable and essential for its identification and quality control.

-

¹H NMR Spectroscopy : The aromatic region would display signals for three protons. The electron-withdrawing nature of the nitrile and chlorine groups and the electron-donating effect of the hydroxyl group will influence their chemical shifts, leading to a distinct splitting pattern.

-

Infrared (IR) Spectroscopy : Key characteristic peaks would include a broad absorption for the hydroxyl (O-H) stretch (~3200-3600 cm⁻¹), a sharp, strong peak for the nitrile (C≡N) stretch (~2220-2240 cm⁻¹), and absorptions corresponding to aromatic C-H and C=C bonds, as well as the C-Cl stretch.

-

Mass Spectrometry (MS) : In electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 153. A characteristic isotopic peak (M+2) at m/z 155, with an intensity of approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.

Synthesis and Reactivity

Plausible Synthesis Route

The synthesis of hydroxybenzonitriles often involves the cyanation of a corresponding halophenol. A plausible route for this compound could start from 2,5-dichlorophenol, followed by a nucleophilic aromatic substitution with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).[11][12] This reaction, known as the Rosenmund-von Braun reaction, is a standard method for introducing a nitrile group onto an aromatic ring.

Caption: Plausible synthesis of this compound.

Core Reactivity

The molecule's utility stems from its three distinct functional groups:

-

Phenolic Hydroxyl Group : This group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to produce ethers and esters, respectively.

-

Nitrile Group : The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (4-chloro-3-hydroxybenzoic acid) or reduced to a primary amine (4-chloro-3-hydroxybenzylamine).

-

Aromatic Ring : The ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents (-OH is ortho, para-directing and activating; -Cl is ortho, para-directing and deactivating; -CN is meta-directing and deactivating) make the substitution pattern predictable, though potentially complex.

Safety and Handling: A Mandate for Researchers

Adherence to safety protocols is non-negotiable. This compound is classified with the following hazards:

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Prevention : P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).[7][13][14]

-

Response : P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][13][14]

-

Storage : Store in a well-ventilated place. Keep container tightly closed.[6][13][14] Store in a cool, dry area away from incompatible substances like strong oxidizing agents.[6]

-

Disposal : P501 (Dispose of contents/container to an approved waste disposal plant).[7][13]

-

Experimental Protocol: Representative O-Alkylation

This protocol details a standard Williamson ether synthesis, a fundamental reaction for drug development professionals, showcasing the nucleophilicity of the hydroxyl group.

Objective: To synthesize 4-chloro-3-(benzyloxy)benzonitrile from this compound and benzyl bromide.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer

-

Ethyl acetate, water, brine for workup

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.

-

Solvent Addition : Add anhydrous acetone or DMF to the flask to create a stirrable suspension.

-

Reagent Addition : Add benzyl bromide dropwise to the stirring suspension at room temperature.

-

Heating : Heat the reaction mixture to reflux (for acetone) or ~60-70 °C (for DMF) and monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for heating is to increase the reaction rate between the generated phenoxide and the alkyl halide.

-

Reaction Workup : Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with the solvent.

-

Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the inorganic salts and any remaining DMF.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-chloro-3-(benzyloxy)benzonitrile.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 51748-01-7[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]

- 7. This compound | 51748-01-7 [sigmaaldrich.com]

- 8. This compound, CasNo.51748-01-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 9. labsolu.ca [labsolu.ca]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

A Spectroscopic Guide to 4-Chloro-3-hydroxybenzonitrile: An In-depth Technical Analysis for Researchers

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel and existing compounds is paramount. 4-Chloro-3-hydroxybenzonitrile, a substituted aromatic compound, presents a key intermediate in the synthesis of various biologically active molecules. Its chemical architecture, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document offers not only a repository of spectral information but also a practical framework for the acquisition and interpretation of such data, ensuring scientific rigor and reproducibility.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound (C₇H₄ClNO) dictates its characteristic spectral features.[1] The aromatic ring, with its delocalized π-electron system, will dominate the ¹H and ¹³C NMR spectra. The electron-withdrawing nature of the nitrile and chlorine substituents, coupled with the electron-donating hydroxyl group, will influence the chemical shifts of the aromatic protons and carbons. In IR spectroscopy, the distinct vibrational modes of the O-H, C≡N, and C-Cl bonds will provide clear diagnostic peaks. Mass spectrometry will reveal the molecular weight and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Analysis: Deciphering the Proton Environment

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 10.0 - 11.0 | Singlet (broad) | 1H | OH |

| ~ 7.5 - 7.7 | Doublet | 1H | Ar-H |

| ~ 7.3 - 7.5 | Doublet of doublets | 1H | Ar-H |

| ~ 7.1 - 7.3 | Doublet | 1H | Ar-H |

Causality Behind Assignments: The broad singlet at a high chemical shift is characteristic of a phenolic hydroxyl proton, which can participate in hydrogen bonding. The aromatic protons will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with neighboring protons. The exact chemical shifts are influenced by the combined electronic effects of the chloro, hydroxyl, and cyano groups.

¹³C NMR Analysis: Mapping the Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic nature of their substituents.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 160 | C -OH |

| ~ 130 - 140 | Aromatic C -H |

| ~ 120 - 130 | Aromatic C -H |

| ~ 115 - 125 | Aromatic C -H |

| ~ 110 - 120 | C ≡N |

| ~ 105 - 115 | Aromatic C -CN |

| ~ 115 - 125 | Aromatic C -Cl |

Expert Insight: The carbon attached to the hydroxyl group is expected to be the most deshielded aromatic carbon due to the electronegativity of the oxygen atom. The carbon of the nitrile group typically appears in the 110-120 ppm range. The presence of symmetry or lack thereof in the molecule will dictate the number of distinct carbon signals observed.[2][3]

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following protocol outlines the key steps for preparing a sample of a small organic molecule like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the solid sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[4][5]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte signals.[6]

-

Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

-

Sample Filtration and Transfer:

-

Shimming and Referencing:

-

Place the NMR tube in the spectrometer's probe.

-

The instrument's software will perform an automated shimming process to optimize the homogeneity of the magnetic field.

-

The spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

-

Diagram of NMR Sample Preparation Workflow:

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Functional Group Analysis

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenol |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2260 - 2210 (sharp) | C≡N stretch | Nitrile |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1000 | C-O stretch | Phenol |

| 850 - 550 | C-Cl stretch | Aryl Halide |

Authoritative Grounding: The broadness of the O-H stretching band is indicative of hydrogen bonding.[8] The sharp, intense absorption around 2230 cm⁻¹ is a hallmark of the nitrile functional group.[9] The presence of multiple bands in the 1600-1450 cm⁻¹ region is characteristic of the aromatic ring.[10]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.[11][12]

Step-by-Step Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.[11]

-

-

Data Acquisition:

-

Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Diagram of ATR-FTIR Experimental Workflow:

Sources

- 1. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. scribd.com [scribd.com]

- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 7. sites.bu.edu [sites.bu.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

4-Chloro-3-hydroxybenzonitrile molecular weight and formula

An In-Depth Technical Guide to 4-Chloro-3-hydroxybenzonitrile: Synthesis, Properties, and Applications

Abstract

This compound, also known as 2-chloro-5-cyanophenol, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional structure—comprising a nitrile, a phenol, and an aryl chloride—renders it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, details a validated synthetic protocol, explores its chemical reactivity, and discusses its applications, particularly as a key intermediate in the development of therapeutic agents. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental methodologies and provides actionable insights for researchers and drug development professionals.

Core Physicochemical Properties

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters govern its reactivity, solubility, and handling requirements. This compound is a stable, solid compound under standard conditions.

Its key quantitative data are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO | [1][2][3][4] |

| Molecular Weight | 153.56 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 148 - 152 °C | [1] |

| Solubility | Low in water; Soluble in ethanol, acetone | [1] |

| Density | Approx. 1.38 g/cm³ | [1] |

| CAS Number | 51748-01-7 | [3][4] |

These properties make it a suitable candidate for a variety of organic reactions, particularly those requiring non-aqueous solvent systems. The melting point indicates a crystalline solid with a moderate degree of intermolecular forces, likely dominated by hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile and chloro substituents.

Synthesis of this compound

The synthesis of substituted benzonitriles often involves multi-step pathways. A common and reliable strategy for preparing this compound involves the nitration of a readily available precursor, followed by reduction and subsequent conversion of the resulting amino group to a hydroxyl group via diazotization. This approach is favored due to the high yields and purity achievable.

A plausible and well-established synthetic route starting from p-chlorobenzonitrile is outlined below. The rationale for this pathway is the robust and predictable nature of electrophilic aromatic substitution (nitration) on the activated benzene ring, followed by standard functional group interconversions.

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of p-Chlorobenzonitrile

-

Rationale: This step introduces a nitro group ortho to the chloro substituent and meta to the nitrile group. The reaction is performed at low temperatures to control the exothermic reaction and prevent dinitration.

-

Procedure:

-

To a flask cooled in an ice-salt bath (0 to -5 °C), slowly add p-chlorobenzonitrile (1.0 eq) to concentrated sulfuric acid (98%) with vigorous stirring.[5]

-

Once the starting material is fully dissolved, add fuming nitric acid (1.5 eq) dropwise, ensuring the temperature does not exceed 5 °C.[5]

-

After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral, then with a cold 5% sodium bicarbonate solution, and finally with water again.[5]

-

The crude 4-chloro-3-nitrobenzonitrile is then recrystallized from an ethanol/water mixture to yield a pure product.[5]

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a necessary precursor for the subsequent diazotization reaction. Metal/acid reduction is a classic and effective method.

-

Procedure:

-

Suspend 4-chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.

-

Add iron powder (3-4 eq) and concentrated hydrochloric acid (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction, filter off the iron salts, and concentrate the filtrate under reduced pressure.

-

The resulting residue is neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give 3-amino-4-chlorobenzonitrile.

-

Step 3: Diazotization and Hydrolysis

-

Rationale: The Sandmeyer-type reaction converts the primary aromatic amine into a diazonium salt, which is an excellent leaving group. Subsequent heating in water allows for nucleophilic substitution by water to form the desired phenol.

-

Procedure:

-

Dissolve 3-amino-4-chlorobenzonitrile (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Gently heat the solution to 50-60 °C. Nitrogen gas evolution will be observed.

-

After gas evolution ceases, cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Applications in Research and Drug Development

The strategic placement of three distinct functional groups makes this compound a valuable intermediate. The nitrile group is a bioisostere for carbonyls and can participate in key hydrogen bonding interactions within enzyme active sites.[6] Furthermore, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further synthetic handles.

Role as a Pharmaceutical Building Block

While specific drugs directly derived from this compound are not extensively documented in publicly available literature, its structural motifs are present in many biologically active compounds. Its analogues, such as substituted benzonitriles, are known to act as inhibitors for enzymes like aromatase, which is crucial in the treatment of estrogen-dependent diseases.[6] The nitrile functionality often plays a critical role in binding to the enzyme's active site.

The general utility can be illustrated by its potential incorporation into kinase inhibitors, where the benzonitrile scaffold can serve as a "hinge-binding" moiety.

Illustrative Synthetic Application Workflow

Sources

- 1. This compound: Properties, Uses, Safety Data & Supplier Information | High-Purity Chemical from China [nj-finechem.com]

- 2. This compound | C7H4ClNO | CID 18439980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzonitrile, 4-chloro-3-hydroxy- | CymitQuimica [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Page loading... [wap.guidechem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Chloro-5-cyanophenol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-cyanophenol in Organic Solvents

Authored by a Senior Application Scientist

Foreword: Understanding Solubility as a Cornerstone of Development

In the realms of pharmaceutical development, agrochemical formulation, and materials science, the characterization of a compound's solubility is not merely a preliminary step; it is a critical determinant of its ultimate utility and efficacy. An active pharmaceutical ingredient (API) must be soluble to be bioavailable, and a reagent must dissolve to react. 2-Chloro-5-cyanophenol, a substituted phenol containing chloro and cyano functional groups, presents a unique case study in solubility due to its blend of polar and nonpolar characteristics.

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Chloro-5-cyanophenol. We move beyond a simple recitation of data, offering instead a deep dive into the physicochemical principles that govern its behavior, detailed and validated experimental protocols for its measurement, and a logical framework for interpreting the results. This document is intended for the practicing researcher, scientist, and drug development professional who requires both theoretical grounding and practical, actionable methodologies.

Physicochemical Profile of 2-Chloro-5-cyanophenol

A molecule's structure is the ultimate determinant of its physical properties, including solubility. 2-Chloro-5-cyanophenol (MW: 153.56 g/mol ) possesses a nuanced molecular architecture that dictates its interactions with various solvents.

-

Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.

-

Phenolic Hydroxyl (-OH) Group: This group is polar and acts as both a hydrogen bond donor and acceptor. Its presence significantly enhances interactions with polar, protic solvents.[1]

-

Cyano (-C≡N) Group: The nitrile group is strongly polar and a hydrogen bond acceptor, contributing to dipole-dipole interactions. The cyano group's strong electron-withdrawing nature also influences the acidity of the phenolic proton.[2][3]

-

Chloro (-Cl) Group: The chlorine atom is electronegative, adding to the molecule's overall dipole moment, but it also contributes to its lipophilicity.

This combination of functional groups suggests that 2-Chloro-5-cyanophenol will exhibit intermediate polarity and, therefore, a complex solubility profile, likely favoring polar aprotic or moderately polar protic solvents over highly nonpolar or aqueous ones.

Logical Framework for Solubility Analysis

The following diagram illustrates the key molecular properties of the solute and solvent that collectively determine the extent of solubility.

Caption: Key molecular interactions governing solubility.

Theoretical Principles: The "Like Dissolves Like" Paradigm

The foundational principle governing solubility is that "like dissolves like."[4][5] This means substances with similar intermolecular forces are likely to be soluble in one another. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Polar Solvents: Solvents like methanol and acetone have significant dipole moments. They are effective at dissolving polar solutes like 2-Chloro-5-cyanophenol by engaging in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding.[1][4]

-

Nonpolar Solvents: Solvents like hexane and toluene are characterized by weak van der Waals forces. They are poor solvents for polar compounds because they cannot overcome the strong intermolecular forces holding the solute molecules together.[4]

-

Hydrogen Bonding: The ability of the phenolic hydroxyl group to donate a hydrogen bond is a critical factor. Solvents that are good hydrogen bond acceptors (e.g., ethers, ketones, DMSO) are expected to be effective at solvating this part of the molecule.

Experimental Determination of Equilibrium Solubility

To ensure data is reliable and reproducible, a standardized protocol is essential. The "shake-flask" method is a gold-standard technique for determining equilibrium solubility.[6] It is designed to create a saturated solution, allowing for the accurate measurement of the maximum amount of solute a solvent can hold at a given temperature.

Experimental Workflow Overview

The process follows a logical sequence from preparation to final analysis, ensuring each step builds upon a validated foundation.

Caption: Workflow for the equilibrium shake-flask solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 2-Chloro-5-cyanophenol in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

2-Chloro-5-cyanophenol (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation of Stock Standard: Accurately weigh a known amount of 2-Chloro-5-cyanophenol and dissolve it in a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution for HPLC calibration.

-

HPLC Calibration: Prepare a series of calibration standards by serially diluting the stock solution. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Slurry Formation: Add an excess amount of solid 2-Chloro-5-cyanophenol to a vial containing a known volume (e.g., 2 mL) of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (25 °C). Allow the slurries to shake for at least 24 to 48 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., PTFE for organic solvents) to remove any remaining solid particles. This step is vital to prevent artificially high results.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase solvent to bring its concentration within the range of the HPLC calibration curve.

-

Quantification: Inject the diluted sample into the HPLC system. Use the peak area from the resulting chromatogram and the calibration curve to determine the precise concentration of 2-Chloro-5-cyanophenol in the saturated solution.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in appropriate units (e.g., mg/mL).

Solubility Data and Interpretation

The following table presents illustrative solubility data for 2-Chloro-5-cyanophenol in a range of organic solvents, categorized by their general polarity.

Disclaimer: The following data are representative examples based on physicochemical principles and are intended for illustrative purposes. Actual experimental values should be determined using the protocol described above.

| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL at 25°C) | Rationale for Interaction |

| n-Hexane | Nonpolar | 0.1 | < 0.1 | Poor interaction; van der Waals forces are too weak to overcome solute-solute forces.[4] |

| Toluene | Nonpolar (Aromatic) | 2.4 | ~1.5 | Pi-pi stacking with the solute's aromatic ring provides some affinity, but polarity mismatch limits solubility. |

| Dichloromethane | Polar Aprotic | 3.1 | ~15 | Good dipole-dipole interactions with the -Cl and -C≡N groups.[1] |

| Acetone | Polar Aprotic | 5.1 | ~150 | Strong dipole-dipole interactions and acts as a good hydrogen bond acceptor for the phenolic -OH. |

| Ethanol | Polar Protic | 4.3 | ~120 | Acts as both a hydrogen bond donor and acceptor, effectively solvating all polar groups.[7] |

| Methanol | Polar Protic | 5.1 | ~180 | Similar to ethanol but with higher polarity, leading to very effective hydrogen bonding and dipole interactions. |

| Water | Polar Protic | 10.2 | ~0.5 | While highly polar, the nonpolar aromatic ring and chloro group limit miscibility in water.[1][7] |

Interpretation:

The data clearly demonstrates the principle of "like dissolves like."[5][8] The solubility of 2-Chloro-5-cyanophenol is minimal in nonpolar solvents like hexane. As solvent polarity increases, particularly in solvents capable of accepting hydrogen bonds (like acetone) or participating fully in hydrogen bonding (like methanol and ethanol), the solubility increases dramatically. The molecule's dual nature—a nonpolar core with multiple polar functional groups—results in the highest solubility in moderately to highly polar organic solvents.

Conclusion and Applications

A thorough understanding of the solubility of 2-Chloro-5-cyanophenol is indispensable for its effective use. The methodologies and principles outlined in this guide provide a robust framework for its characterization. For drug development professionals, this data informs solvent selection for crystallization, formulation, and purification processes. For researchers, it provides the foundation for designing reaction conditions and understanding intermolecular interactions. By applying these validated protocols and theoretical frameworks, scientists can ensure the generation of accurate and meaningful solubility data, accelerating research and development.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

-

Fu, J. K., & Luthy, R. G. (n.d.). Aromatic Compound Solubility in Solvent/Water Mixtures. Journal of Environmental Engineering, 112(2). [Link]

-

Rogers, J. A., & Davis, S. S. (n.d.). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. PubMed. [Link]

- Williamson, K. L., & Minard, R. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- (n.d.).

- (n.d.). Polarity and Solubility of Organic Compounds.

-

Soderberg, T. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Kennepohl, D., & Farmer, S. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). 2-Chloro-5-hydroxybenzonitrile. [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzonitrile. [Link]

- The Organic Chemistry Tutor. (2025). How Does Solvent Polarity Impact Compound Solubility? YouTube.

-

ChemicalBook. (2024). 2-Cyanophenol. [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. 2-Cyanophenol | 611-20-1 [chemicalbook.com]

- 3. 2-Cyanophenol CAS#: 611-20-1 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. ascelibrary.org [ascelibrary.org]

- 8. chem.ws [chem.ws]

An Investigator's Guide to the Potential Biological Activities of 4-Chloro-3-hydroxybenzonitrile

Abstract: 4-Chloro-3-hydroxybenzonitrile is a halogenated phenolic compound whose biological potential remains largely uncharted in publicly accessible literature. However, its structural motifs—a chlorinated phenol and a benzonitrile group—are present in numerous molecules with well-documented bioactivities. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring this molecule. By drawing logical inferences from structurally related compounds, this document outlines potential biological activities, proposes robust experimental workflows for their investigation, and provides detailed, field-proven protocols. The objective is to equip investigators with the scientific rationale and methodological tools necessary to systematically evaluate the therapeutic or agrochemical promise of this compound.

Introduction to this compound

This compound, also known as 2-chloro-5-cyanophenol, is an aromatic organic compound.[1] While specific research into its biological effects is sparse, its constituent parts provide a strong rationale for investigation. Chlorophenols are a major class of chemicals, some of which are known to exhibit significant cytotoxicity and act as environmental pollutants.[2][3] Similarly, benzonitrile derivatives are recognized for a range of activities, including herbicidal and antimicrobial effects.[4][5] The combination of these functional groups in a single, relatively small molecule makes this compound a candidate for screening across several biological domains.

Chemical Identity and Properties

A clear understanding of the physicochemical properties of a compound is the first step in any experimental design, influencing everything from solvent choice to potential bioavailability.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Chloro-5-cyanophenol | PubChem[1] |

| CAS Number | 51748-01-7 | BLD Pharm[6] |

| Molecular Formula | C₇H₄ClNO | PubChem[1] |

| Molecular Weight | 153.56 g/mol | PubChem[1] |

| Appearance | White to off-white solid | Nanjing Finechem[7] |

| Melting Point | 148 - 152 °C | Nanjing Finechem[7] |

| Solubility | Low solubility in water; soluble in organic solvents like ethanol and acetone. | Nanjing Finechem[7] |

| XLogP3 | 2.2 | PubChem[1] |

Rationale for Investigation

The scientific rationale for investigating this compound is built on the established activities of its structural analogs:

-

Chlorophenol Moiety: Chlorinated phenols are known to possess toxicological properties, including cytotoxicity against various cell lines.[2][8] This toxicity is often linked to mechanisms like the induction of oxidative stress, endoplasmic reticulum stress, and apoptosis.[9] A clear structure-activity relationship has been observed where toxicity correlates with the octanol-water partition coefficients.[2]

-

Benzonitrile Moiety: Benzonitrile derivatives are widely used as herbicides.[5] Their mode of action can involve the inhibition of crucial plant enzymes or disruption of mitochondrial activity.[5] Furthermore, some benzonitriles and their metabolites have demonstrated antimicrobial properties.[10]

This structural precedent suggests three primary avenues for investigation: cytotoxicity (anticancer potential) , antimicrobial activity , and herbicidal activity .

Proposed Avenues of Biological Investigation

This section outlines the core hypotheses and provides detailed experimental frameworks to test the potential bioactivities of this compound.

Potential Cytotoxic and Anticancer Activity

Hypothesis: The chlorophenol group in this compound may induce cytotoxicity in cancer cell lines through the induction of apoptosis, similar to other chlorinated phenols.[2][11]

Causality Behind Experimental Choices: The first step in assessing anticancer potential is to determine a compound's general toxicity toward living cells. A cell viability assay, such as the MTT assay, is a robust, colorimetric method that is widely accepted for initial screening.[2][11] It measures the metabolic activity of cells, which correlates with the number of viable cells. By testing the compound across a range of concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key metric for cytotoxicity.

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

-

Cell Seeding: Seed human cancer cells (e.g., HepG2 liver cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Potential Antimicrobial Activity

Hypothesis: The combination of a phenolic hydroxyl group and a halogen substituent, common features in antimicrobial agents, may give this compound antibacterial or antifungal properties. Phenolic compounds are known to disrupt microbial cytoplasmic membranes.[12]

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a potential antimicrobial agent. It is quantitative, reproducible, and provides a clear endpoint. This method allows for the simultaneous testing of multiple concentrations against different microbial strains, making it highly efficient for initial screening.

-